
N~2~-(4-chlorophenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of chlorophenyl, methoxyphenyl, and nitropyrimidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-Methoxyanilino)methylphenol
- 2-Anilinomethylphenol
Uniqueness
N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C17H15ClN6O3 |
|---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O3/c1-27-13-8-6-11(7-9-13)20-16-14(24(25)26)15(19)22-17(23-16)21-12-4-2-10(18)3-5-12/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI-Schlüssel |
VICNWHCXQRHEIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


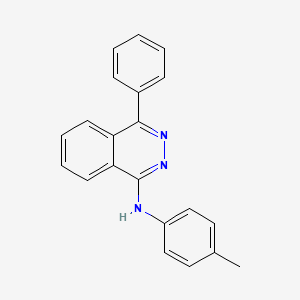
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
![1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B15149727.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
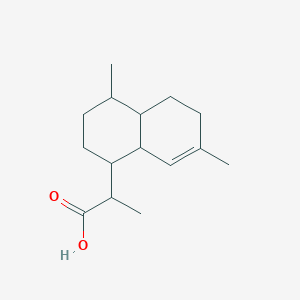
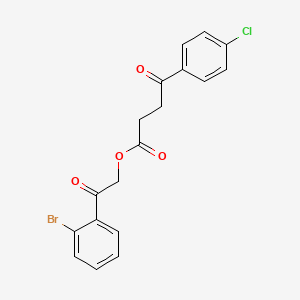
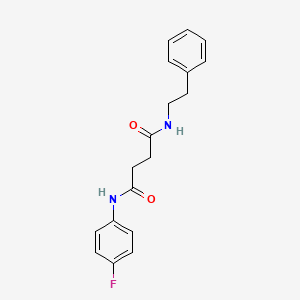

![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
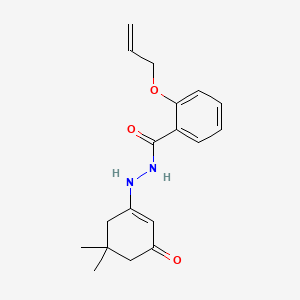
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15149779.png)
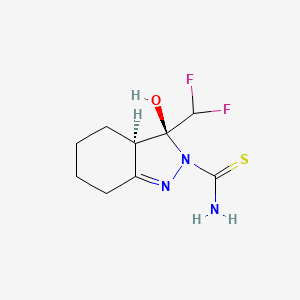
![2-[({4-[(2,2-Dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15149791.png)
